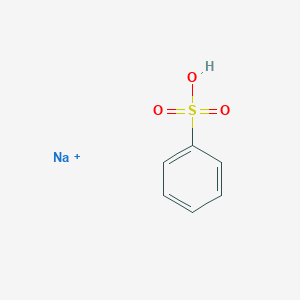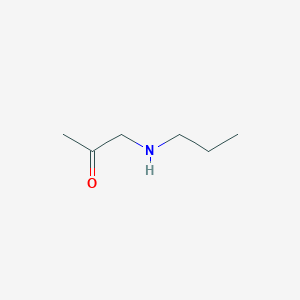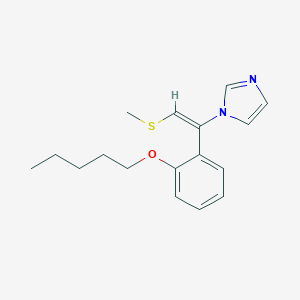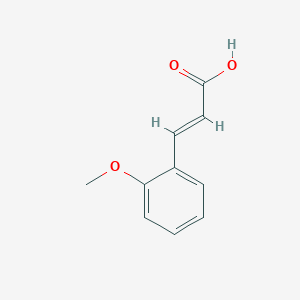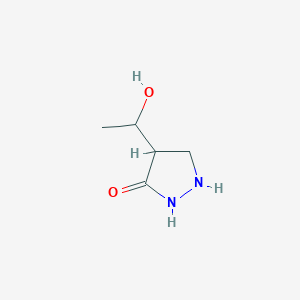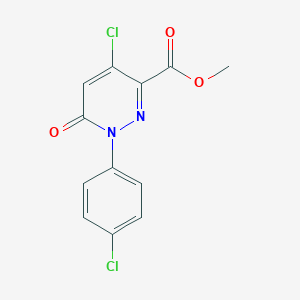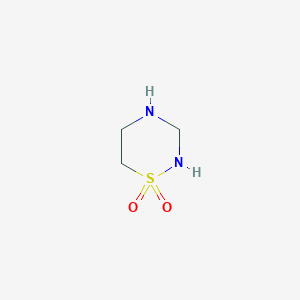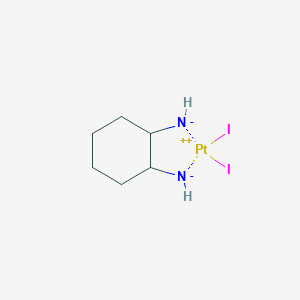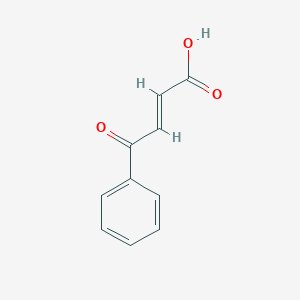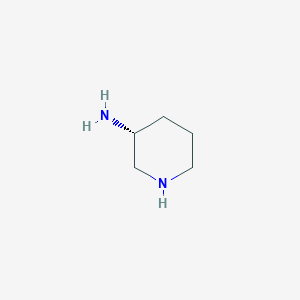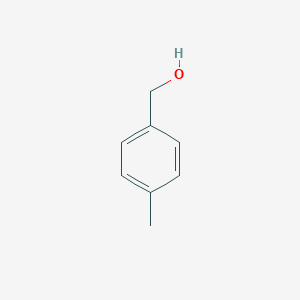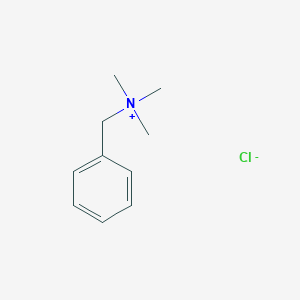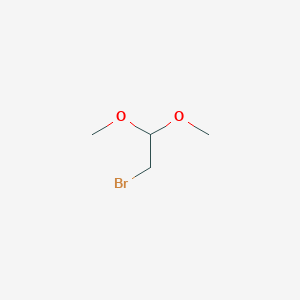
2-Bromo-1,1-diméthoxyéthane
Vue d'ensemble
Description
2-Bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula C4H9BrO2 and a molecular weight of 169.02 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to an ethane backbone. It is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Applications De Recherche Scientifique
2-Bromo-1,1-dimethoxyethane is widely used in scientific research due to its reactivity and functional group compatibility. Some of its applications include:
- Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Medicinal Chemistry: The compound is employed in the synthesis of antibiotics such as erythromycin and cephalosporins .
- Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
- Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .
Mécanisme D'action
Target of Action
2-Bromo-1,1-dimethoxyethane, also known as Bromoacetaldehyde dimethyl acetal, is a brominated pharmaceutical intermediate
Mode of Action
The compound is used in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid (CSA) . It can also react with 4-hydroxylbenzaldehyde to generate an aldehyde substituted prodrug through TFA-mediated deacetalization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,1-dimethoxyethane. For instance, it is sensitive to moisture . Its storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability.
Analyse Biochimique
Biochemical Properties
2-Bromo-1,1-dimethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid . It interacts with various enzymes and proteins, facilitating the formation of acetal compounds. The nature of these interactions involves the bromine atom in 2-Bromo-1,1-dimethoxyethane acting as a leaving group, allowing the formation of new chemical bonds with other biomolecules.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1,1-dimethoxyethane involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, affecting various cellular processes. For example, 2-Bromo-1,1-dimethoxyethane has been used in the synthesis of aldehyde-substituted prodrugs via TFA-mediated deacetalization . This process highlights the compound’s ability to modify biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,1-dimethoxyethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-1,1-dimethoxyethane is stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Bromo-1,1-dimethoxyethane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific cellular pathways. At higher doses, it can lead to toxic or adverse effects. For instance, symptoms of overexposure to 2-Bromo-1,1-dimethoxyethane may include headache, dizziness, tiredness, nausea, and vomiting . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
2-Bromo-1,1-dimethoxyethane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces can influence cellular function and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-1,1-dimethoxyethane within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Bromo-1,1-dimethoxyethane plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-1,1-dimethoxyethane can be synthesized through the bromination of acetaldehyde dimethyl acetal. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the acetaldehyde dimethyl acetal .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1,1-dimethoxyethane involves the continuous addition of bromine to a mixture of acetaldehyde dimethyl acetal and acetic acid. The reaction mixture is then heated to a specific temperature, followed by distillation to purify the product. The use of stabilizers such as potassium carbonate is common to prevent decomposition during storage .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,1-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1-dimethoxyethane.
Reduction Reactions: The compound can be reduced to 1,1-dimethoxyethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2-Bromo-1,1-dimethoxyethane can yield 2-bromoacetaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
- 2-Hydroxy-1,1-dimethoxyethane
- 1,1-Dimethoxyethane
- 2-Bromoacetaldehyde
Comparaison Avec Des Composés Similaires
2-Bromo-1,1-dimethoxyethane can be compared with other similar compounds such as:
- 2-Bromo-1,1-diethoxyethane: Similar structure but with ethoxy groups instead of methoxy groups. It exhibits similar reactivity but different solubility and boiling points .
- 2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, making it more rigid and less reactive compared to 2-Bromo-1,1-dimethoxyethane .
- 3-Bromopropionaldehyde dimethyl acetal: Similar functional groups but with a longer carbon chain, affecting its reactivity and physical properties .
Uniqueness: The presence of two methoxy groups and a bromine atom in 2-Bromo-1,1-dimethoxyethane provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFWUFSEJXMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064608 | |
| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-83-7 | |
| Record name | 2-Bromo-1,1-dimethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,1-dimethoxyethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 2-bromo-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,1-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethoxybromoethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BKM28RJ5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


